
3-(Methylsulfanyl)prop-1-yne
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Overview
Description
3-(Methylsulfanyl)prop-1-yne is a chemical compound with the molecular formula C4H6S and a molecular weight of 86.16 g/mol It is characterized by the presence of a methylsulfanyl group attached to a prop-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylsulfanyl)prop-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)prop-1-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
Scientific Research Applications
3-(Methylsulfanyl)prop-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)prop-1-yne involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
Propargyl alcohol: Similar structure but with a hydroxyl group instead of a methylsulfanyl group.
Propargyl chloride: Contains a chlorine atom instead of a methylsulfanyl group.
Propargylamine: Features an amine group in place of the methylsulfanyl group.
Uniqueness: 3-(Methylsulfanyl)prop-1-yne is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other propargyl derivatives may not be suitable .
Biological Activity
3-(Methylsulfanyl)prop-1-yne, a compound with the chemical formula C4H6S, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.
Synthesis of this compound
The compound can be synthesized through several methods. A common route involves the reaction of propargyl bromide with methyl mercaptan in the presence of a base such as sodium hydroxide. This reaction typically yields high-purity products under mild conditions.
Table 1: Synthetic Routes for this compound
Method | Reactants | Conditions | Yield |
---|---|---|---|
Nucleophilic substitution | Propargyl bromide, methyl mercaptan | Base (e.g., NaOH) | High |
Oxidation | This compound | H2O2 or m-chloroperbenzoic acid | Variable |
Reduction | This compound | H2, Pd catalyst | Variable |
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to modifications of biomolecules, such as proteins and nucleic acids, potentially altering their function and activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that at concentrations greater than 0.5%, the compound can significantly reduce bacterial viability and increase reactive oxygen species (ROS) production .
Anticancer Activity
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing oxidative stress in cancer cells. The specific mechanisms are still under investigation but may involve pathways related to apoptosis and cell cycle arrest .
Case Study: Anticancer Effects on Caco-2 Cells
In a study involving Caco-2 cells (a model for human intestinal epithelial cells), treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at higher concentrations.
- LDH Release : Increased lactate dehydrogenase (LDH) release indicated cell membrane damage.
- ROS Production : Enhanced ROS levels were noted, suggesting oxidative stress as a mechanism of action .
Comparison with Related Compounds
This compound can be compared with other propargyl derivatives such as propargyl alcohol and propargylamine. While these compounds share structural similarities, their biological activities can differ significantly due to variations in functional groups:
Compound | Functional Group | Notable Activity |
---|---|---|
This compound | Methylsulfanyl | Antimicrobial, Anticancer |
Propargyl alcohol | Hydroxyl | Limited antimicrobial |
Propargylamine | Amine | Neuroprotective properties |
Properties
IUPAC Name |
3-methylsulfanylprop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S/c1-3-4-5-2/h1H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGMLQHXRSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26842-65-9 |
Source
|
Record name | 3-(methylsulfanyl)prop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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